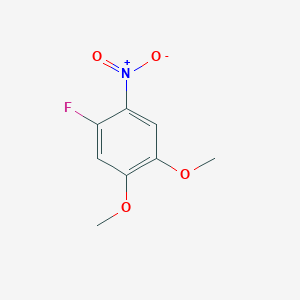

1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Description

Significance of Aryl Fluorides and Nitro-Aromatic Compounds in Advanced Organic Synthesis

The fields of medicinal chemistry, agrochemicals, and materials science heavily rely on the synthesis of complex organic molecules, where aryl fluorides and nitro-aromatic compounds are indispensable intermediates. nbinno.com

Aryl Fluorides: The introduction of a fluorine atom into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. mdpi.com The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of pharmaceuticals, making them more resistant to degradation in the body. This increased stability can lead to improved bioavailability and efficacy. mdpi.com Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which is a crucial factor in drug-receptor interactions. Consequently, aryl fluorides are integral components of many commercial drugs and agricultural products. nbinno.commdpi.com

Nitro-Aromatic Compounds: Nitroarenes are highly valuable in organic synthesis primarily due to the versatile reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, a characteristic that significantly influences the electronic properties of the aromatic ring. rsc.org This feature makes nitroarenes key precursors for a wide array of chemical transformations. For instance, the nitro group can be readily reduced to form an amino group (-NH2), providing a gateway to the synthesis of anilines, which are themselves fundamental building blocks for dyes, polymers, and pharmaceuticals. nbinno.com Moreover, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for creating complex substitution patterns. nbinno.com

Structural Features of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene: Implications for Chemical Reactivity and Electronic Properties

The specific arrangement of substituents in this compound dictates its chemical behavior. The molecule contains a fluorine atom, a nitro group, and two methoxy (B1213986) groups attached to a benzene (B151609) ring. The properties of this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C₈H₈FNO₄ |

| Molecular Weight | 201.15 g/mol |

| CAS Number | 959081-93-7 |

| Appearance | Not specified (often pale yellow solids for similar compounds) |

The chemical reactivity and electronic landscape of the aromatic ring are governed by the cumulative effects of these functional groups. The influence of each substituent is detailed in the following table.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Fluoro (-F) | 1 | Inductive: Electron-withdrawing | Deactivates the ring towards electrophilic substitution. Acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr). |

| **Nitro (-NO₂) ** | 2 | Inductive & Resonance: Strongly electron-withdrawing | Strongly deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position. masterorganicchemistry.com Strongly activates the ring for SNAr, especially at ortho and para positions. nbinno.com |

| Methoxy (-OCH₃) | 4 & 5 | Inductive: Electron-withdrawing; Resonance: Strongly electron-donating | Overall, an activating group that directs incoming electrophiles to ortho and para positions. masterorganicchemistry.com The electron-donating resonance effect can modulate the overall electron density of the ring. |

In this compound, the powerful electron-withdrawing nitro group is positioned ortho to the fluorine atom. This arrangement significantly activates the carbon-fluorine bond, making the fluorine atom highly susceptible to displacement by nucleophiles in SNAr reactions. nbinno.com The two electron-donating methoxy groups at the 4 and 5 positions increase the electron density of the ring, which can influence the rate and regioselectivity of reactions. This intricate balance of electronic effects makes the compound a highly specific and valuable synthetic intermediate.

Overview of Current Research Themes Pertaining to this compound and Related Fluorinated Dimethoxy Nitroarenes

Current research involving this compound and structurally similar compounds primarily focuses on their application as versatile building blocks for constructing more complex, high-value molecules. Its status as a commercially available intermediate underscores its utility in synthetic endeavors. chemicalregister.com

A major research theme is the use of these compounds in nucleophilic aromatic substitution (SNAr) reactions. The activated fluorine atom can be readily replaced by a wide range of nucleophiles (containing oxygen, nitrogen, or sulfur), allowing for the facile introduction of diverse functional groups. This strategy is particularly useful in the synthesis of polysubstituted aromatic compounds that are difficult to prepare by other means.

Another significant area of research is the chemical transformation of the nitro group. The reduction of the nitro group to an amine is a key step in the synthesis of substituted anilines. These anilines can then serve as precursors for the construction of heterocyclic ring systems, such as quinoxalines, which are important scaffolds in medicinal chemistry. nih.govnih.gov For example, the reaction of an ortho-phenylenediamine (which could be derived from a nitroarene) with a 1,2-dicarbonyl compound is a common method for synthesizing quinoxalines. researchgate.net The unique substitution pattern of this compound makes it an attractive starting material for producing highly functionalized quinoxalines and other heterocyclic structures that are of interest in drug discovery and materials science. Research on related compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has highlighted their potential for facile nucleophilic aromatic substitution in synthetic pathways. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMDYIAERBGUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene

Regioselective Nitration Strategies for Fluoro-Dimethoxybenzenes

The introduction of a nitro group onto a substituted benzene (B151609) ring is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of fluoro-dimethoxybenzenes, the interplay between the ortho-, para-directing fluoro and methoxy (B1213986) groups, and the steric hindrance they impose, dictates the position of nitration.

A notable example that sheds light on the regioselectivity of nitration in a similar system is the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene from 2-fluoro-1,4-dimethoxybenzene. mdpi.com In this reaction, the fluorine atom, being a moderately activating and ortho-, para-directing group, directs the incoming nitro group primarily to the para position, resulting in a high yield of the desired product. mdpi.com The methoxy groups, also being strongly activating and ortho-, para-directing, reinforce this regiochemical outcome.

Based on these principles, a plausible and highly regioselective strategy for the synthesis of 1-fluoro-4,5-dimethoxy-2-nitrobenzene is the nitration of 1-fluoro-3,4-dimethoxybenzene. In this precursor, the fluorine atom at position 1 and the two methoxy groups at positions 3 and 4 would collectively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich and sterically accessible position 2. The strong activating and directing effect of the methoxy groups is expected to overcome any deactivating effect of the fluorine atom, leading to a high yield of the desired 2-nitro product.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion in situ. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-nitration and the formation of by-products.

Table 1: Regioselective Nitration of a Fluoro-Dimethoxybenzene Analogue

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 2-Fluoro-1,4-dimethoxybenzene | HNO₃/H₂O | 0 | 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90 | mdpi.com |

Halogen Exchange Reactions for Fluorine Introduction in Nitro-Dimethoxybenzene Scaffolds

An alternative and powerful strategy for the synthesis of this compound is the Halogen Exchange (Halex) reaction. wikipedia.org This nucleophilic aromatic substitution reaction involves the displacement of a halogen, typically chlorine, with fluoride (B91410). The Halex process is particularly effective for aromatic rings that are activated by electron-withdrawing groups, such as the nitro group. wikipedia.org

In the context of synthesizing the target molecule, a suitable precursor would be 1-chloro-4,5-dimethoxy-2-nitrobenzene. The presence of the strongly electron-withdrawing nitro group at the ortho position to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack by the fluoride ion.

The Halex reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. wikipedia.org To enhance the solubility and reactivity of the fluoride salt, a phase-transfer catalyst is often employed. rsc.org Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used for this purpose, as they can transport the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs. youtube.com

The general mechanism of phase-transfer catalysis in the Halex reaction involves the exchange of the counter-ion of the catalyst with the fluoride ion, forming a more lipophilic and reactive "naked" fluoride ion in the organic phase. youtube.com This fluoride ion then attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of the desired fluoroaromatic compound and the release of a chloride ion. youtube.com

Table 2: Typical Conditions for Halex Reactions

| Substrate Type | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Reference |

| Activated Aryl Chlorides | KF, CsF | DMF, DMSO, Sulfolane | Quaternary Ammonium/Phosphonium Salts | 150-250 | wikipedia.org |

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that require careful tuning include temperature, solvent, and the stoichiometry of reagents and catalysts.

For the regioselective nitration of 1-fluoro-3,4-dimethoxybenzene, the reaction temperature is a critical factor. Nitration reactions are typically exothermic, and excessive heat can lead to the formation of undesired isomers and polynitrated by-products. Conducting the reaction at low temperatures, often between 0 and 10 °C, helps to control the reaction rate and improve selectivity. researchgate.net The choice of solvent can also influence the outcome of the reaction. While mixed acid nitrations are often performed without an additional solvent, the use of a co-solvent can sometimes improve solubility and moderate the reaction.

In the case of the Halex reaction, the temperature needs to be high enough to overcome the activation energy for the carbon-fluorine bond formation, typically in the range of 150-250 °C. wikipedia.org The choice of solvent is also critical; it must be polar enough to dissolve the fluoride salt and stable at the high reaction temperatures. The selection of the phase-transfer catalyst and its concentration can significantly impact the reaction rate and yield. Optimization studies often involve screening different catalysts and their loadings to find the most effective combination. For example, in the synthesis of L-4-nitrophenylalanine via nitration, orthogonal experiments were used to optimize the volume ratio of sulfuric acid to nitric acid, the reaction temperature, and the reaction time, leading to a significant increase in yield from 65.2% to 80.9%. researchgate.net

Modern techniques such as continuous flow chemistry offer excellent control over reaction parameters, leading to improved safety, yield, and purity. In a continuous flow setup, the precise control of temperature, pressure, and residence time allows for the fine-tuning of the reaction to minimize by-product formation. beilstein-journals.org

Table 3: Optimization of Nitration of L-Phenylalanine

| Method | H₂SO₄:HNO₃ ratio (v/v) | Temperature (°C) | Time | Yield (%) | Reference |

| Batch Reactor | 2:1 | 0 | 3 h | 65.2 | researchgate.net |

| Tubular Reactor | 2:1 | 50 | 5 min | 80.9 | researchgate.net |

Green Chemistry Approaches in the Synthesis of Fluorinated Nitroaromatic Compounds

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated nitroaromatic compounds to develop more sustainable and environmentally friendly processes. researchgate.net These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

In the context of nitration, several green alternatives to the traditional mixed acid method have been developed. These include the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused, minimizing waste. tandfonline.com Alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium, have been shown to be highly effective and produce minimal acidic waste. nih.gov Solvent-free nitration methods, where the reactants are mixed directly or with a solid support, can significantly reduce the environmental impact of the process. researchgate.net Photochemical nitration, using UV radiation in the presence of a nitrite (B80452) source, represents another green approach that can be carried out under mild conditions. researchgate.net

For halogen exchange reactions, the development of more efficient and recyclable phase-transfer catalysts is an active area of research. Fluorous phase-transfer catalysts, for example, can be readily separated from the reaction mixture and reused. researchgate.net The use of greener solvents, such as ionic liquids or supercritical fluids, is also being explored to replace the traditional high-boiling polar aprotic solvents.

Furthermore, the adoption of continuous flow processing for both nitration and halogen exchange reactions aligns with the principles of green chemistry. beilstein-journals.org Continuous flow reactors offer enhanced safety, better heat and mass transfer, and can lead to higher yields and purities with reduced waste generation compared to traditional batch processes. beilstein-journals.org

Table 4: Green Nitration Approaches

| Method | Nitrating Agent/Catalyst | Solvent | Key Advantage | Reference |

| Solid Acid Catalysis | Zeolite H-Y-supported Cu(NO₃)₂ | - | Reusable catalyst | tandfonline.com |

| Alternative Nitrating Agent | Dinitrogen pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane | Minimal acidic waste | nih.gov |

| Solvent-Free | Supported tetramethylammonium (B1211777) nitrate/silicasulfuric acid | None | Reduced solvent waste | researchgate.net |

| Photochemical | Sodium nitrite / UV light | Water | Mild conditions, aqueous medium | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1-fluoro-4,5-dimethoxy-2-nitrobenzene. This class of reactions involves the displacement of a leaving group, in this case, fluoride (B91410), by a nucleophile. wikipedia.org The reaction proceeds not through an SN1 or SN2 mechanism but via a distinct two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com The aromatic ring, typically a nucleophile itself, becomes electrophilic due to the presence of potent electron-withdrawing substituents. csbsju.edu

Influence of Fluoro and Nitro Groups on SNAr Reactivity

The susceptibility of this compound to nucleophilic attack is profoundly influenced by the nitro and fluoro groups. The nitro group (-NO2), positioned ortho to the fluorine atom, is a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com It achieves this by withdrawing electron density from the aromatic system, thereby reducing electron repulsion and facilitating the attack of an incoming nucleophile. csbsju.edu

Role of Dimethoxy Substituents in Directing Nucleophilic Attack and Stabilizing Intermediates

The two methoxy (B1213986) groups (-OCH3) at the C4 and C5 positions also play a significant role in the molecule's reactivity. Methoxy groups are generally considered electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). youtube.com In SNAr, where the ring acts as an electrophile, electron-donating groups would typically be deactivating. However, their placement relative to the reaction center is critical.

The methoxy group at C4 is para to the site of nucleophilic attack (C1). This position allows it to participate in the resonance stabilization of the negatively charged intermediate, the Meisenheimer complex. By donating a lone pair of electrons from its oxygen atom, the C4-methoxy group helps to delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction. The C5-methoxy group, being meta to the reaction site, has a less pronounced electronic effect on the intermediate's stability.

Mechanistic Studies of Meisenheimer Complex Formation and Decomposition

The SNAr reaction of this compound proceeds through a well-established two-step mechanism involving a key intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination Step (Fast): The aromaticity of the ring is restored in a rapid subsequent step where the leaving group, the fluoride ion, is expelled. stackexchange.com

The formation of these hydride-Meisenheimer complexes has been studied in related nitroaromatic compounds and is considered a critical step reflecting their biological or chemical activity. nih.govnih.govrsc.org

Scope of Nucleophiles in SNAr Reactions with this compound

The activated nature of the aromatic ring in this compound allows it to react with a wide array of nucleophiles. The efficiency of the substitution makes it a valuable substrate for synthesizing various derivatives. Common classes of nucleophiles successfully employed in SNAr reactions with activated fluoroarenes include amines, alkoxides, and thiols. csbsju.edunih.govnih.gov

| Nucleophile Class | Example Nucleophile | Resulting Product Structure |

|---|---|---|

| Amines | Butylamine (CH₃(CH₂)₃NH₂) | N-butyl-4,5-dimethoxy-2-nitroaniline |

| Amines | Morpholine (C₄H₉NO) | 4-(4,5-dimethoxy-2-nitrophenyl)morpholine |

| Alkoxides | Sodium Methoxide (NaOCH₃) | 1,2,4-trimethoxy-5-nitrobenzene |

| Thiols | 2-Hydroxythiophenol (HSC₆H₄OH) | 2-((4,5-dimethoxy-2-nitrophenyl)thio)phenol |

This table provides illustrative examples based on reactions with similarly activated aromatic systems. csbsju.edunih.gov

Electrophilic Aromatic Substitution (EAS) Reactions with Precursors and Derivatives

The same electronic factors that make this compound highly reactive towards nucleophiles render it exceptionally unreactive towards electrophilic aromatic substitution (EAS). The potent electron-withdrawing nitro group strongly deactivates the ring, making an attack by an electrophile (an electron-poor species) highly unfavorable. libretexts.org

Therefore, the synthesis of this compound relies on the EAS of a suitable precursor, typically 1-fluoro-3,4-dimethoxybenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. pressbooks.pub

| Substituent | Classification | Directing Effect for EAS |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para |

Data sourced from multiple organic chemistry principles. libretexts.orgpressbooks.pubwizeprep.comwikipedia.org

In the nitration of 1-fluoro-3,4-dimethoxybenzene, the powerful activating and ortho, para-directing effects of the two methoxy groups dominate. wizeprep.com The fluoro group is a deactivating but also an ortho, para-director. pressbooks.pub The nitration occurs preferentially at the C2 position, which is ortho to the C3-methoxy group and meta to the C4-methoxy and C1-fluoro groups. A similar selective nitration has been reported for the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene from 2-fluoro-1,4-dimethoxybenzene, where the fluoro-substituent was found to be overwhelmingly para-directing, leading to a single product in high yield. mdpi.com

Reduction Chemistry of the Nitro Group: Formation of Amino Derivatives

The nitro group of this compound can be readily reduced to form the corresponding amino derivative, 2-fluoro-4,5-dimethoxyaniline. This transformation is a fundamental and widely used reaction in organic synthesis as it converts an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. sci-hub.se

A variety of methods are available for the reduction of aromatic nitro compounds. The choice of reagent is often dictated by the presence of other functional groups in the molecule. sci-hub.sewikipedia.org Common and effective methods include catalytic hydrogenation and the use of dissolving metals in acidic media. wikipedia.orggoogle.com Electrochemical methods have also been explored for the reduction of related dimethoxy nitrobenzene (B124822) derivatives. researchgate.net The reduction process involves a six-electron transfer and proceeds through nitroso and hydroxylamino intermediates. nih.gov

| Reducing Agent/Method | Typical Conditions |

|---|---|

| Catalytic Hydrogenation | H₂, Platinum or Palladium on Carbon (Pt/C, Pd/C) |

| Dissolving Metals | Iron (Fe) or Tin (Sn) in acidic medium (e.g., HCl) |

| Hydrosulfites | Sodium Hydrosulfite (Na₂S₂O₄) |

| Metal Hydrides | Diborane (for reduction to hydroxylamine) |

This table summarizes common methods for the reduction of aromatic nitro compounds. wikipedia.org

Oxidative Transformations of Methoxy Substituted Nitroarenes

The presence of methoxy groups on a nitroaromatic ring, such as in this compound, introduces potential sites for oxidative transformations. A primary reaction pathway is oxidative demethylation, where one or more methoxy groups are converted to hydroxyl groups. This transformation is significant in both synthetic chemistry and metabolic processes.

Research into the metabolism of methoxylated flavonoids by human cytochrome P450 enzymes has shown that O-demethylation is a principal pathway. nih.gov These enzymes, particularly from the CYP1 family, can bioactivate methoxylated compounds by removing methyl groups to form hydroxylated metabolites. nih.gov For instance, methoxyflavones are often demethylated to their corresponding mono- and di-hydroxyflavones. nih.gov This process is not limited to biological systems; chemical oxidants can also effect demethylation. The action of sodium bismuthate or lead tetra-acetate on phenols with methoxy groups can lead to the formation of quinones through demethylation. rsc.org

Another oxidative pathway involves the biotransformation of methoxy-substituted aromatics by microorganisms. Entomopathogenic filamentous fungi, for example, have been used to transform methoxyflavones. nih.govresearchgate.net These biotransformations can result in a cascade of reactions, including progressive demethylation and subsequent hydroxylation at various positions on the aromatic ring. nih.govresearchgate.net

The table below summarizes key oxidative transformations relevant to methoxy-substituted nitroarenes.

| Transformation | Reagent/System | Product Type | Ref. |

| O-Demethylation | Human Cytochrome P450 | Hydroxy-nitroarene | nih.gov |

| Oxidative Demethylation | Sodium Bismuthate / Lead Tetra-acetate | Quinone Precursor | rsc.org |

| Biotransformation | Entomopathogenic Fungi | Demethylated/Hydroxylated Products | nih.govresearchgate.net |

Other Functional Group Transformations and Coupling Reactions

The unique arrangement of fluoro, dimethoxy, and nitro substituents in this compound allows for a variety of functional group transformations and coupling reactions, primarily involving the highly activated fluorine atom and the versatile nitro group.

Nucleophilic Aromatic Substitution (SNAr)

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group, providing a key pathway to aniline (B41778) derivatives. This transformation is fundamental in the chemistry of nitroaromatics. nih.gov A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂, Pd/C) to chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). The resulting 2-amino-1-fluoro-4,5-dimethoxybenzene is a valuable intermediate for the synthesis of heterocycles and other complex molecules. Electrochemical methods have also been used to study the reduction of dimethoxy nitrobenzenes, which can proceed via a stable nitro radical anion intermediate under specific conditions. researchgate.net

Palladium-Catalyzed Coupling Reactions

The C-F and C-N bonds offer potential handles for palladium-catalyzed cross-coupling reactions.

C-F Bond Activation: While C-F bonds are typically strong and less reactive in cross-coupling compared to C-Br or C-I bonds, activation is possible, particularly when the bond is activated by electron-withdrawing groups. worktribe.com Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have been successfully applied to highly fluorinated nitrobenzene systems, where the nitro group directs the oxidative addition of the palladium catalyst to an ortho C-F bond. worktribe.comworktribe.com This suggests that this compound could potentially undergo coupling reactions with boronic acids or terminal alkynes at the C1 position under suitable catalytic conditions.

Reductive Coupling of the Nitro Group: Recent methodologies have utilized the nitro group itself in coupling reactions. For instance, palladium-catalyzed reductive arylation allows for the one-pot synthesis of diarylamines directly from nitroarenes and arylboronic acids, using a silane (B1218182) as the reducing agent. nih.gov This approach circumvents the need to pre-reduce the nitro compound to an amine before performing the C-N coupling. nih.gov

The following table details potential transformations for this compound.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Product Class | Ref. |

| Fluoro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Dimethoxy-nitrobenzenes | libretexts.orgacs.org |

| Nitro | Reduction | H₂/Pd/C, SnCl₂, Na₂S₂O₄ | Fluoro-dimethoxy-anilines | nih.govresearchgate.net |

| Fluoro | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-dimethoxy-nitrobenzenes | worktribe.comworktribe.com |

| Fluoro | Sonogashira Coupling | Terminal alkyne, Pd catalyst | Alkynyl-dimethoxy-nitrobenzenes | worktribe.comworktribe.com |

| Nitro | Reductive Arylation | Arylboronic acid, Pd/NHC, Silane | Diaryl/Aryl-alkyl Amines | nih.gov |

Spectroscopic and Structural Characterization of 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene. By probing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom, their connectivity, and through-bond or through-space interactions.

¹H NMR: The proton NMR spectrum of a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been reported. This analysis is crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing and electron-donating effects of the substituents. For instance, in 1-(fluoromethyl)-4-nitrobenzene, the carbon attached to the fluorine shows a characteristic doublet with a large coupling constant (J = 170.5 Hz) due to spin-spin coupling with the ¹⁹F nucleus. rsc.org Similar patterns are expected for this compound, with the carbons directly bonded to fluorine and the methoxy (B1213986) groups exhibiting distinct chemical shifts and coupling patterns.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, which makes it an excellent probe for molecular structure and environment. huji.ac.il The chemical shift of the fluorine atom in this compound would be indicative of the electronic effects of the nitro and dimethoxy groups. For example, in 1-(fluoromethyl)-4-nitrobenzene, the ¹⁹F NMR signal appears at -210.66 ppm. rsc.org

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | 1-(fluoromethyl)-4-nitrobenzene rsc.org | CDCl₃ | 5.49 (d), 7.51 (d), 8.23 (d) | J = 46.7 Hz, J = 8.1 Hz |

| ¹³C | 1-(fluoromethyl)-4-nitrobenzene rsc.org | CDCl₃ | 82.8 (d), 123.7, 126.9 (d), 143.3 (d) | J = 170.5 Hz, J = 7.1 Hz |

| ¹⁹F | 1-(fluoromethyl)-4-nitrobenzene rsc.org | CDCl₃ | -210.66 | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound and its derivatives. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the methoxy groups (O-CH₃), the carbon-fluorine bond (C-F), and the aromatic ring. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the methoxy groups would be observed around 1020-1250 cm⁻¹. The C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹. For instance, the FTIR spectrum of the related 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been reported and used for its characterization. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The selection rules for Raman scattering are different from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the FTIR spectrum. For aromatic compounds, the ring breathing modes are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Methoxy (C-O) | Stretch | 1020 - 1250 |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1000 - 1400 |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (EI-MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, along with several fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure. For 1-fluoro-2,5-dimethoxy-4-nitrobenzene, EI-MS has been used to confirm its structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS analysis of 1-bromo-4-(fluoromethyl)-2-nitrobenzene provided an exact mass measurement that confirmed its elemental formula. rsc.org

Electrospray Ionization Time-of-Flight (ESI-TOF): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When coupled with a TOF mass analyzer, it can provide high-resolution mass measurements.

| Technique | Information Obtained | Application Example |

|---|---|---|

| EI-MS | Molecular weight and fragmentation pattern | Confirmation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene structure mdpi.com |

| HRMS | Precise molecular formula | Elemental formula determination of 1-bromo-4-(fluoromethyl)-2-nitrobenzene rsc.org |

| ESI-TOF | High-resolution mass of polar molecules | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the presence of the nitrobenzene (B124822) chromophore is expected to result in characteristic absorption bands in the UV region. The electronic transitions are typically of the n → π* and π → π* type. libretexts.org The nitro group, being an electron-withdrawing group, and the methoxy groups, being electron-donating groups, will influence the energy of these transitions and thus the λmax. The solvent can also affect the position and intensity of the absorption bands.

| Electronic Transition | Typical Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Aromatic ring, Nitro group | Shorter wavelength (higher energy) |

| n → π | Nitro group, Methoxy groups | Longer wavelength (lower energy) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. This includes the orientation of the substituents relative to the benzene ring. For instance, the dihedral angle between the plane of the nitro group and the plane of the aromatic ring is an important conformational parameter. In many nitrobenzene derivatives, the nitro group is twisted out of the plane of the ring to varying degrees due to steric and electronic effects. The planarity of the nitro group with the aromatic ring can be easily disrupted. mdpi.com

Theoretical and Computational Studies of 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules like 1-Fluoro-4,5-dimethoxy-2-nitrobenzene. This method is favored for its balance of accuracy and computational efficiency.

Detailed research findings indicate that the geometry of substituted nitrobenzenes is significantly influenced by the electronic nature and position of their functional groups. For optimization, the PBE0/6-31+G(d,p) level of theory is often employed to accurately model the structure. acs.org In studies of similar dimethoxybenzene derivatives, various functionals such as PBE, PBE0, and B3LYP, paired with basis sets like 6-311G(d,p) and Def2-TZVP, have been compared. nih.gov The B3LYP functional is frequently noted for providing the lowest total energy, indicating a more stable predicted conformation. nih.gov

The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, such as that obtained from X-ray crystallography for validation. For instance, the crystal structure of the related isomer 1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been determined, providing a useful benchmark for theoretical models. mdpi.com

The electronic structure, which governs the molecule's reactivity, is also elucidated through DFT calculations. These calculations provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Nitrobenzene (B124822) (Note: This table is illustrative of typical DFT calculation outputs for a related molecule, as specific DFT data for this compound is not publicly available.)

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

| C-N Bond Length | 1.48 Å |

| N-O Bond Length (avg) | 1.23 Å |

| C-F Bond Length | 1.35 Å |

| C-O Bond Length (avg) | 1.36 Å |

| C-N-O Bond Angle | 118.5° |

| O-N-O Bond Angle | 123.0° |

Quantum Chemical Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more likely to be reactive. researchgate.net For dimethoxybenzene derivatives, DFT calculations have been used to determine these energy levels and the corresponding energy gap, demonstrating their thermodynamic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the electronegative oxygen atoms of the nitro and methoxy (B1213986) groups, along with the fluorine atom, would create regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would indicate sites prone to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Related Quantum Chemical Parameters (Note: Values are representative for a substituted nitroaromatic compound.)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| Ionization Potential | 7.5 |

| Electron Affinity | 2.1 |

Prediction of Reactivity and Regioselectivity through Computational Methods

Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. The arrangement of substituents on the benzene (B151609) ring—the electron-withdrawing nitro group and the electron-donating methoxy and fluoro groups—creates a complex interplay that directs the outcome of reactions like nucleophilic and electrophilic aromatic substitution.

DFT-derived reactivity descriptors, such as chemical potential, hardness, and softness, can quantify the reactivity of the molecule. nih.gov Furthermore, the analysis of MEP maps provides a visual guide to regioselectivity. For electrophilic attack, the most likely positions would be the carbon atoms where the MEP is most negative, activated by the electron-donating methoxy groups. For nucleophilic aromatic substitution, the reaction is typically favored at carbon atoms attached to strong electron-withdrawing groups, like the nitro group, which can stabilize the intermediate Meisenheimer complex.

Computational studies on substituted nitrobenzenes have shown that the electronic effects of substituents can be correlated with parameters like the Hammett constant, providing a quantitative link between the molecule's structure and its reactivity. acs.org This allows for the prediction of how the fluoro and dimethoxy groups will influence the susceptibility of the nitro group to displacement or how the nitro group will direct incoming reagents.

Elucidation of Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry enables the detailed exploration of reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify the most probable pathways, including intermediate structures and, crucially, transition states.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the entire reaction coordinate. This involves calculating the energy of the system as the reactants are converted into products. The highest point of energy along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

For example, theoretical studies on the decomposition of nitrobenzene have analyzed competing reaction pathways, such as the direct cleavage of the C-NO2 bond versus a multi-step mechanism involving rearrangement. acs.org By calculating the dissociation and activation energies for each path, the most favorable mechanism can be determined. acs.org This same approach can be applied to understand nucleophilic substitution reactions, predicting whether the fluorine atom or the nitro group is more likely to be displaced and elucidating the structure of the high-energy intermediates involved.

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which is essential for its characterization and for interpreting experimental data.

Vibrational spectroscopy (Infrared and Raman) can be simulated using DFT. After geometry optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net These calculated spectra can be compared with experimental results to confirm the structure of the synthesized compound and to assign specific absorption bands to the vibrations of its functional groups (e.g., N-O stretching of the nitro group, C-F stretching, or C-O stretching of the methoxy groups). researchgate.net

Electronic spectra, such as UV-Visible absorption, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (a measure of absorption intensity), which help in understanding the electronic structure and color properties of the compound.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Nitroaromatic Compound (Note: This table is for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NO₂ symmetric stretch | 1350 | 1345 |

| NO₂ asymmetric stretch | 1530 | 1525 |

| C-F stretch | 1255 | 1250 |

| Aromatic C=C stretch | 1605 | 1600 |

Molecular Dynamics Simulations for Conformational and Solution Behavior

While DFT calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with solvent molecules.

For this compound, MD simulations could be used to explore the rotational freedom of the methoxy and nitro groups. These simulations would reveal the preferred conformations of the molecule in a specific solvent and the energy barriers between different rotational isomers. This is particularly important for understanding how the molecule's shape might change in a biological or reaction environment.

MD simulations, often employing force fields like AMBER, can also shed light on the solvation of the molecule. nih.govnih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study the structure of the solvation shell and calculate properties like the diffusion coefficient. researchgate.net This information is vital for understanding reaction kinetics in solution and for predicting physical properties like solubility.

Applications of 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene in Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The primary application of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene in the chemical industry is as a key intermediate or building block. chemicalregister.comchemicalregister.com Its commercial availability from various suppliers underscores its utility in multi-step synthetic pathways designed to produce high-value, complex molecular architectures. chemicalregister.com The reactivity of the compound is dominated by the fluorine atom, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions due to the strong electron-withdrawing effect of the adjacent nitro group.

The functional group arrangement in this compound makes it an ideal precursor for the construction of complex aromatic and heterocyclic systems, which are foundational to many areas of medicinal and materials chemistry. While specific reaction schemes starting from this exact isomer are specialized, the reactivity pattern is well-established for this class of compounds.

For instance, isomers and analogs of this reagent are actively used in creating diverse heterocyclic structures. Research on the closely related isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has shown its potential as a substrate for the synthesis of bioactive alicyclic ring-fused benzimidazolequinones, which have been investigated for their anti-tumor properties. mdpi.com Similarly, other fluoronitrobenzene derivatives are routinely used to construct complex scaffolds such as dibenzazepine-based heterocycles through intramolecular reductive aminocarbonylation, a process that relies on the initial nucleophilic substitution at the carbon bearing the fluorine atom. rsc.org These examples highlight the role of this compound as a substrate for introducing the 4,5-dimethoxy-2-nitrophenyl moiety, which can then be further elaborated into intricate ring systems.

Beyond complex scaffolds, this compound serves as a precursor for a range of specialty chemicals and fine organic intermediates. The strategic placement of its functional groups allows for sequential and regioselective reactions. After a nucleophilic substitution reaction displaces the fluorine atom, the nitro group can be readily reduced to an amine. This amine can then undergo a wide variety of subsequent transformations, such as diazotization, acylation, or condensation reactions, to build further complexity.

This synthetic strategy is employed in the production of agrochemicals, performance chemicals, and additives. nbinno.com Analogs like 1-Chloro-4-Fluoro-2-Nitrobenzene are considered foundational components for creating new pesticides and herbicides. nbinno.com The this compound molecule provides a pathway to introduce a highly functionalized aromatic ring into a target structure, which is a crucial step in generating novel molecules with tailored properties for various industrial applications.

| Synthetic Application Area | Reaction Type | Potential Product Class |

| Heterocyclic Synthesis | Nucleophilic Aromatic Substitution (SNAr) followed by cyclization | Benzimidazoles, Phenazines, Dibenzazepines |

| Fine Intermediates | SNAr followed by Nitro Group Reduction | Substituted Anilines, Diaminobenzenes |

| Specialty Chemicals | Multi-step synthesis involving SNAr | Agrochemicals, Dyes, Pharmaceutical Precursors |

Development of Functional Materials and Polymers

The unique electronic and reactive properties of this compound make it a candidate for the development of advanced functional materials and high-performance polymers.

A significant application for activated fluoro-nitro-aromatic compounds is in the synthesis of high-performance polymers like poly(arylene ether)s and polyimides. This process occurs via a nucleophilic aromatic substitution polymerization, where the activated fluorine atom is displaced by a nucleophilic comonomer, typically a bisphenol or diamine, to form the repeating ether or imide linkages of the polymer backbone.

The parent compound, 1-fluoro-4-nitrobenzene, is explicitly used in the preparation of novel soluble aromatic polyimides. thermofisher.com The synthesis of poly(arylene ether)s from various activated bisfluoro monomers and diphenols is a well-established method that relies on this fluorine displacement mechanism. researchgate.net By logical extension, this compound can be used as a monomer or an end-capping agent in such polymerizations. Its incorporation would introduce the dimethoxy and nitro functionalities into the polymer structure, which can be used to tune properties such as solubility, thermal stability, and chemical resistance, or to provide sites for post-polymerization modification.

The molecular structure of this compound is inherently interesting for materials science, particularly in the field of optoelectronics. The molecule possesses electron-donating methoxy (B1213986) groups (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂) on the same aromatic ring. This "push-pull" configuration creates a significant molecular dipole and is a classic design feature for chromophores with nonlinear optical (NLO) properties.

Molecules with strong push-pull character can exhibit large second-order hyperpolarizabilities, making them suitable for applications such as frequency doubling of light and electro-optic modulation. While research may not have focused extensively on this specific molecule, it represents a valuable scaffold for designing and synthesizing more complex NLO-active chromophores or for incorporation into polymers to create functional electro-optic materials.

Analytical Chemistry Applications as a Research Standard or Reagent

In the realm of analytical chemistry, fluoronitrobenzene derivatives have a long history of use as derivatizing agents and analytical standards. The most famous example is 1-fluoro-2,4-dinitrobenzene, known as Sanger's reagent, which is used to identify N-terminal amino acids in proteins. wikipedia.org This reaction relies on the high reactivity of the activated fluorine atom toward the amine group of the amino acid.

Given its stable, well-defined structure, this compound is well-suited for use as a research standard in analytical techniques such as chromatography (HPLC, GC) and spectroscopy. It can serve as a model compound for developing and validating new analytical methods or as a reference substance in spectroscopic databases (e.g., NMR, Mass Spectrometry). Its distinct pattern of substitution provides a unique spectroscopic signature, making it useful for calibration and identification purposes in complex chemical analyses.

Photochemical Applications and Photo-Responsive Systems (e.g., photo-caged compounds)

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, which is structurally analogous to this compound, is a well-established photoremovable protecting group, or "caging" group, in chemical biology and pharmacology. researchgate.netnih.gov These groups are used to temporarily inactivate a biologically active molecule. The active molecule can then be released at a specific time and location by exposing it to light, typically in the UV range. nih.gov This process, known as "uncaging," provides precise spatiotemporal control over biological processes.

The DMNB group is favored over the parent o-nitrobenzyl (ONB) group because its methoxy substituents shift the absorption maximum to longer wavelengths (around 350 nm). nih.gov This allows for uncaging with less energetic and potentially less damaging UV light. The general mechanism involves a light-induced intramolecular redox reaction that leads to the cleavage of the bond connecting the DMNB group to the active molecule, releasing the molecule and converting the DMNB moiety into 4,5-dimethoxy-2-nitrosobenzaldehyde. researchgate.net

Detailed Research Findings:

Caging of Carboxylic Acids: Researchers have successfully conjugated carboxylic acids, such as acetic, caprylic, and arachidonic acids, with the DMNB protecting group. Upon photolysis with UV light (e.g., 365 nm), the active acid is released. An interesting and unexpected finding in these studies was the appearance of fluorescent byproducts from the protecting group itself, which could potentially be used to monitor the uncaging process. nih.gov

Controlling Kinase Inhibitors: The DMNB group has been used to create photoactivatable prodrugs of potent VEGFR-2 kinase inhibitors. By attaching the caging group to a crucial binding site on the inhibitor, its enzymatic activity is blocked. Irradiation with light restores the inhibitor's function, demonstrating a method for targeted drug delivery. researchgate.net

Application in Neurobiology: To study processes like local protein synthesis in neurons, scientists have developed DMNB-caged versions of molecules like rapamycin (B549165) and anisomycin, which are inhibitors of translation. nih.gov For instance, a caged tyrosine residue was incorporated into a peptide (4E-BP) to control its inhibition of cap-dependent translation, a key process in learning and memory. nih.gov The caged peptide was inactive until irradiated with 365 nm light, which released the functional peptide. nih.gov

| Caging Group | Abbreviation | Typical Uncaging Wavelength | Key Features |

|---|---|---|---|

| o-Nitrobenzyl | NB | < 320 nm | Parent caging group; requires higher energy UV light. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 nm | Absorbs at longer, less damaging wavelengths; widely used. nih.gov |

| 7-(diethylamino)coumarin | DEAC | ~370-400 nm | Utilizes a different chromophore for uncaging. nih.gov |

Electrochemical Investigations for Redox Active Materials and Energy Storage

The nitroaromatic functional group, particularly when combined with electron-donating methoxy groups, imparts significant redox activity to the benzene (B151609) ring. This property is the focus of intense investigation for applications in electrochemical systems, including rechargeable batteries and as redox shuttle additives. The core process involves the reversible reduction of the nitro group to a stable nitro radical anion. uchile.clresearchgate.net

The stability and reduction potential of this radical anion are critical parameters that can be tuned by substituents on the aromatic ring. Research on 2,5-dimethoxy nitrobenzene (B124822) derivatives has shown that these compounds can undergo a one-electron reduction to form a relatively stable nitro radical anion, especially in mixed aqueous-organic or aprotic media. uchile.clresearchgate.net

Detailed Research Findings:

Redox Shuttle Additives for Li-ion Batteries: In the field of energy storage, dimethoxy-nitrobenzene isomers have been investigated as redox shuttle additives for overcharge protection in lithium-ion batteries. pku.edu.cn For example, 1,2-Dimethoxy-4-nitro-benzene and 1,4-dimethoxy-2-nitro-benzene exhibit suitable working potentials above 4.3 V (vs Li/Li+). pku.edu.cn These additives can be oxidized at the cathode during overcharge and reduced at the anode, creating a "shuttle" mechanism that dissipates excess current and prevents battery degradation. pku.edu.cn Studies showed that cells containing these additives had significantly improved tolerance to overcharging conditions. pku.edu.cn

Anolytes for Redox Flow Batteries: The fundamental redox properties of nitrobenzene have been harnessed in nonaqueous organic redox flow batteries (NAORFBs). Nitrobenzene itself has been used as a low-cost, liquid anolyte (the negative electrolyte). When paired with a suitable catholyte, a nitrobenzene-based flow battery achieved a high cell voltage of 2.2 V and a calculated energy density of 192 Wh L⁻¹. acs.org The battery demonstrated stable cycling with high capacity retention, highlighting the promise of nitroaromatic compounds for grid-scale energy storage. acs.org

Formation of Stable Radical Anions: Cyclic voltammetry studies on various 2,5-dimethoxy nitrobenzene derivatives have characterized the kinetics of the radical anion formation. uchile.clresearchgate.net These experiments allow for the calculation of key parameters like the half-life of the radical anion. The ease of formation and stability of this radical are crucial for the efficiency and longevity of any electrochemical device utilizing these materials. uchile.clresearchgate.net

| Compound | Application | Key Finding | Reference |

|---|---|---|---|

| 1,2-Dimethoxy-4-nitro-benzene | Overcharge protection additive | Working potential > 4.3 V (vs Li/Li+); improves battery tolerance to overcharging. | pku.edu.cn |

| 1,4-dimethoxy-2-nitro-benzene | Overcharge protection additive | Working potential > 4.3 V (vs Li/Li+); less effective than the 1,2,4-isomer. | pku.edu.cn |

| Nitrobenzene | Anolyte for Redox Flow Battery | Achieved a cell voltage of 2.2 V and energy density of 192 Wh L⁻¹. | acs.org |

Synthesis and Reactivity of 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene Analogues and Derivatives

Systematic Investigation of Structural Modifications and their Impact on Reactivity

The reactivity of a substituted benzene (B151609) ring is profoundly influenced by the electronic nature of its substituents. In analogues of 1-fluoro-4,5-dimethoxy-2-nitrobenzene, the interplay between the electron-withdrawing nitro group (-NO₂) and fluorine atom (-F) and the electron-donating methoxy (B1213986) groups (-OCH₃) governs the molecule's chemical properties.

During the synthesis of these compounds, the directing effects of the substituents are crucial. In the nitration of 2-fluoro-1,4-dimethoxybenzene, the fluoro-substituent is found to be overwhelmingly para-directing, leading to the selective formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com This contrasts with the nitration of 1,4-dimethoxybenzene (B90301), where the directing effect of the existing substituents can lead to different isomers. mdpi.com The strong acidic conditions used for nitration can also favor the protonation of nitro groups, which can influence their directing effects in subsequent reactions. mdpi.com

The relative positions of the substituents significantly impact reactivity. For instance, 1-fluoro-2-nitrobenzene (B31998) (an ortho isomer) shows lower reactivity in SNAr reactions than its para-substituted counterpart, 1-fluoro-4-nitrobenzene. This reduced reactivity is attributed to greater steric hindrance and less effective resonance stabilization of the reaction's transition state in the ortho isomer.

| Compound | Key Structural Features | Impact on Reactivity |

|---|---|---|

| 1-Fluoro-4-nitrobenzene | -F and -NO₂ in para position | Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to strong electron-withdrawal by the nitro group. |

| 1-Fluoro-2-nitrobenzene | -F and -NO₂ in ortho position | Lower reactivity in SNAr compared to the para isomer due to steric hindrance. |

| This compound Analogues | -F, -NO₂, and two -OCH₃ groups | Electron-donating -OCH₃ groups reduce overall ring electrophilicity but enable regioselective functionalization. Methoxy groups enhance solubility in polar solvents. |

Synthesis and Chemical Behavior of Positional Isomers and Regioisomers

The synthesis and study of positional isomers are fundamental to understanding how the arrangement of functional groups affects molecular properties. A key isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been synthesized in high yield via the nitration of commercially available 2-fluoro-1,4-dimethoxybenzene. mdpi.comresearchgate.net

The synthesis involves the slow addition of 2-fluoro-1,4-dimethoxybenzene to a stirred solution of nitric acid at 0 °C. mdpi.com This electrophilic aromatic substitution is highly selective, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene almost exclusively. mdpi.com The fluoro group directs the incoming nitro group to the para position, resulting in a 90% yield of the final product. mdpi.comuniversityofgalway.ie The structure of this isomer has been unequivocally confirmed by X-ray crystallography, as well as by ¹H and ¹³C-NMR, elemental analysis, EI-MS, and FT-IR spectroscopy. mdpi.comresearchgate.net

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid (HNO₃) at 0 °C | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | mdpi.com |

The chemical behavior of other positional isomers and regioisomers provides further insight. For example, the nitration of 1,4-dimethoxybenzene can produce a mixture of dinitro isomers, primarily 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) along with the minor isomer 1,4-dimethoxy-2,5-dinitrobenzene. mdpi.com The separation of these isomers is necessary for their use in subsequent reactions. mdpi.com

Comparing the reactivity of various fluoronitrobenzene isomers reveals important trends. As mentioned, 1-fluoro-2-nitrobenzene is less reactive towards nucleophiles than 1-fluoro-4-nitrobenzene. The presence of a methoxy group also modulates reactivity, as seen in compounds like 1-fluoro-4-methoxy-2-nitrobenzene. chemscene.com The synthesis of specific regioisomers is a common challenge in organic chemistry, often requiring careful selection of starting materials and reaction conditions to control the position of substitution. javeriana.edu.coresearchgate.net

| Isomer/Regioisomer | CAS Number | Molecular Formula | Key Synthetic Precursor |

|---|---|---|---|

| This compound | 959081-93-7 | C₈H₈FNO₄ | Not detailed in sources |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Not available | C₈H₈FNO₄ | 2-Fluoro-1,4-dimethoxybenzene mdpi.com |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | Not detailed in sources |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | Not detailed in sources |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 | C₇H₆FNO₃ | Not detailed in sources |

Exploration of Related Heterocyclic Derivatives Derived from the Core Structure

Fluorinated nitroaromatic compounds serve as valuable building blocks for the synthesis of heterocyclic structures, which are prevalent in medicinal chemistry and materials science. e-bookshelf.de The activated nature of the benzene ring in compounds like this compound makes them excellent substrates for creating more complex, fused-ring systems.

For example, a related dinitroaromatic compound, 1,4-dimethoxy-2,3-dinitrobenzene, is a known precursor for the synthesis of potent bioreductive anti-cancer agents. mdpi.com These include benzimidazole-4,7-diones and ring-fused benzimidazolequinones. mdpi.com One such derivative, a pyrido[1,2-a]benzimidazolequinone, has demonstrated cytotoxicity 300 times greater than the clinical anti-tumor drug mitomycin C under hypoxic conditions typical of solid tumors. mdpi.com The synthesis of these heterocycles often involves an initial nucleophilic aromatic substitution to replace one of the nitro groups, followed by reduction of the remaining nitro group to an amine, and subsequent intramolecular cyclization to form the heterocyclic ring.

Given the reactivity of this compound and its analogues in SNAr reactions, they are highly suitable for similar synthetic strategies. The fluorine atom can be displaced by a nucleophile containing a secondary functional group, which can then be used to construct the heterocyclic ring. This approach opens pathways to a wide variety of novel heterocyclic compounds with potential biological activity.

Stereochemical Aspects and Chiral Derivative Synthesis

While this compound itself is an achiral molecule, it can be used as a starting material for the synthesis of chiral derivatives. The introduction of chirality is typically achieved by reacting the achiral precursor with a chiral reagent or auxiliary.

A relevant example can be drawn from the chemistry of the parent compound, 1-fluoro-4-nitrobenzene. This molecule can be used to synthesize chiral intermediates for applications such as asymmetric catalysis. For instance, the fluorine atom can be displaced through nucleophilic aromatic substitution by chiral amino acids or diols, such as (S)-proline or (R)-3-aminopropane-1,2-diol. This reaction creates new chiral molecules, specifically chiral 4-nitroaniline (B120555) derivatives, which can then be used to prepare solvatochromic Schiff bases or other stereochemically defined structures.

This synthetic strategy is directly applicable to this compound. By reacting it with various chiral nucleophiles (e.g., enantiomerically pure amines, alcohols, or amino acids), a diverse library of chiral derivatives can be generated. The stereocenter is introduced in the nucleophilic substitution step, and the resulting products can be explored for applications where specific stereochemistry is critical, such as in the development of chiral ligands for metal complexes or as active pharmaceutical ingredients.

Analytical Methodologies for Research Scale Characterization and Purity Assessment

Chromatographic Techniques for Purity Profiling and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. miamioh.edu The fundamental principle involves distributing the components of a mixture between a stationary phase and a mobile phase. miamioh.edu Due to differences in their physical and chemical properties, such as polarity and volatility, compounds travel at different speeds, leading to their separation. wpmucdn.com For a compound like 1-Fluoro-4,5-dimethoxy-2-nitrobenzene, various chromatographic methods are essential for both qualitative purity checks and preparative-scale purification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a premier technique for the purity profiling of non-volatile organic compounds. nacalai.com Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, is particularly well-suited for analyzing substituted nitrobenzenes. nacalai.comresearchgate.net The separation mechanism is primarily driven by hydrophobic interactions. nacalai.com For this compound, a C18 column can effectively separate the main compound from potential impurities, such as starting materials or isomers formed during synthesis. The presence of polar methoxy (B1213986) groups and the nitro group, along with the fluorine atom, dictates its retention behavior. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the organic solvent concentration, would typically be employed to ensure the elution of all components with good peak shape. A UV detector is commonly used, as the nitroaromatic structure provides strong chromophores. cdc.gov

Interactive Table: Hypothetical HPLC Method for this compound

| Parameter | Value |

| Column | C18-bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 20% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Rt | ~12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination for separating and identifying volatile and thermally stable compounds. bohrium.comtaylorfrancis.com The sample is vaporized and separated in the gas phase based on its boiling point and interactions with the stationary phase of the GC column. taylorfrancis.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for molecular weight determination and structural elucidation through fragmentation patterns. scribd.com GC-MS is highly effective for detecting and quantifying trace impurities in nitroaromatic compounds. rsc.org For this compound, a nonpolar capillary column (e.g., DB-5ms) would be suitable, with temperature programming to ensure efficient separation of compounds with different volatilities.

Interactive Table: Illustrative GC-MS Conditions

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ion Source Temp | 230 °C |

| MS Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Thin-Layer Chromatography (TLC):

TLC is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. youtube.com It operates on the same separation principles as column chromatography. libretexts.org A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica gel), which is then placed in a chamber with a solvent (mobile phase). youtube.com The solvent moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. youtube.com For this compound, a solvent system like a mixture of hexanes and ethyl acetate (B1210297) would be appropriate, with the ratio adjusted to achieve good separation. Visualization is typically done under UV light, where the aromatic compound will appear as a dark spot against a fluorescent background. miamioh.edu

Column Chromatography:

When purification of the compound is required on a larger scale than what is possible with analytical techniques, column chromatography is the method of choice. wpmucdn.comlibretexts.org It is a preparative technique used to isolate desired compounds from a mixture. wpmucdn.com The stationary phase (e.g., silica gel) is packed into a glass column, the sample mixture is loaded at the top, and the mobile phase is passed through the column under gravity or with applied pressure (flash chromatography). libretexts.org Fractions are collected sequentially, and those containing the pure compound (as determined by TLC) are combined. wpmucdn.com Given the polarity of this compound, a gradient elution starting with a non-polar solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate would effectively separate it from less polar and more polar impurities.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. chemcollective.orgyoutube.com The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.

For this compound, with the molecular formula C₈H₈FNO₄, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula and support the compound's identity and high purity.

Interactive Table: Elemental Composition of C₈H₈FNO₄

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 47.76% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.01% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.45% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 31.82% |

| Total | 201.153 | 100.00% |

Application of Process Analytical Technology (PAT) in Reaction Monitoring and Control

Process Analytical Technology (PAT) is defined by the U.S. Food and Drug Administration as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. researchgate.net The goal of PAT is to enhance process understanding and enable real-time quality assurance. mt.com

In the synthesis of this compound, which might involve a nitration reaction, PAT tools can be invaluable for monitoring and control. blazingprojects.com Spectroscopic techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used to track the concentration of reactants, intermediates, and the final product in real-time. researchgate.net For example, a probe inserted directly into the reaction vessel could monitor the disappearance of the starting material (e.g., 1-fluoro-4,5-dimethoxybenzene) and the appearance of the nitro group's characteristic vibrational bands from the product. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (like temperature or reagent addition rate), and ensures consistent product quality, thereby improving process safety and efficiency. mt.comeuropeanpharmaceuticalreview.com

Future Research Directions and Emerging Opportunities for 1 Fluoro 4,5 Dimethoxy 2 Nitrobenzene

Exploration of Novel Reaction Pathways and Catalytic Transformations

The inherent reactivity of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene makes it a prime candidate for the exploration of new synthetic methodologies. The electron-withdrawing nature of the nitro group strongly activates the fluorine atom, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. vapourtec.comwikipedia.org Future research will likely focus on expanding the scope of nucleophiles that can be used to displace the fluoride (B91410), creating a diverse library of substituted dimethoxy-nitrobenzene derivatives.

A significant area of opportunity lies in the catalytic reduction of the nitro group. While the conversion of nitroaromatics to primary amines is a cornerstone transformation, modern catalysis offers the potential for highly selective reductions to other valuable functional groups. rsc.org Research into heterogeneous catalysis could unlock pathways to selectively produce the corresponding nitroso, hydroxylamine, azoxy, azo, or hydrazo compounds. researchgate.netbohrium.com Achieving full control over this reduction cascade using a single, recyclable catalytic system remains a key challenge and a significant opportunity for innovation. bohrium.com Metal-free catalytic systems, such as those based on phosphorus-doped carbon nanotubes, also present a promising, more sustainable avenue for these transformations. nih.gov